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Compound of Interest

Compound Name: 3-Bromooxetane

Cat. No.: B1285879

Abstract: The oxetane motif has become increasingly significant in medicinal chemistry, valued
for its ability to improve the physicochemical properties of drug candidates, such as solubility
and metabolic stability.[1][2] 3-Bromooxetane serves as a pivotal electrophilic building block,
providing a direct and efficient route for the incorporation of this strained four-membered ring
system into a wide array of molecular scaffolds.[3][4] This technical guide offers an in-depth
exploration of the reactivity of 3-bromooxetane as an electrophile. It covers its fundamental
physicochemical properties, core reactivity principles, and its application in key organic
reactions, including nucleophilic substitutions and transition-metal-catalyzed cross-couplings.
Detailed experimental protocols for representative transformations and comprehensive data
tables are provided to support researchers, chemists, and professionals in the field of drug
development in leveraging this versatile reagent.

Physicochemical Properties of 3-Bromooxetane

3-Bromooxetane is a colorless liquid at room temperature.[5] It is a halogenated heterocyclic
compound that serves as a key intermediate in organic synthesis.[5][6] A summary of its key
physical and chemical properties is presented in Table 1. Proper handling and storage, typically
at -20°C, are essential to maintain its stability and reactivity.[7]
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Property Value Reference(s)
Molecular Formula CsHsBrO [71[81I9]
Molecular Weight 136.98 g/mol [819]

CAS Number 39267-79-3 [7118119]
Appearance Colorless to clear liquid [51[7]

Density ~1.651 - 1.793 g/mL at 25 °C [7]

Boiling Point 131 °C [51[7]

Flash Point 42 °C (107.6 °F) [7]

Refractive Index (n20/D) 1.484 [7]

- Insoluble in water; miscible
Solubility ] ] [5]
with organic solvents.

Storage Temperature -20°C [7]

Core Reactivity as an Electrophile

The utility of 3-bromooxetane in organic synthesis is primarily derived from its electrophilic
character. The carbon atom bonded to the bromine is electron-deficient due to the
electronegativity of the halogen, making it susceptible to attack by nucleophiles.[10][11] This
reactivity is channeled through two primary pathways: nucleophilic substitution and, under
specific conditions, ring-opening.

Nucleophilic Substitution (S_N2 Pathway)

The predominant reaction pathway for 3-bromooxetane is the bimolecular nucleophilic
substitution (S_N2) reaction.[12][13] In this concerted mechanism, an electron-rich nucleophile
attacks the electrophilic carbon from the backside, simultaneously displacing the bromide
leaving group.[10][12] This process allows for the direct formation of a new bond between the
nucleophile and the oxetane ring, effectively transferring the oxetane moiety. The rate of this
reaction is dependent on the concentration of both 3-bromooxetane and the nucleophile.[12]
[14]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_US_CB6803308.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromooxetane
https://www.sigmaaldrich.com/US/en/product/aldrich/756962
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromooxetane
https://www.sigmaaldrich.com/US/en/product/aldrich/756962
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6803308.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromooxetane
https://www.sigmaaldrich.com/US/en/product/aldrich/756962
https://conchainbio.com/product/customized-product/3-bromooxetane.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6803308.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6803308.aspx
https://conchainbio.com/product/customized-product/3-bromooxetane.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6803308.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6803308.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6803308.aspx
https://conchainbio.com/product/customized-product/3-bromooxetane.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB6803308.aspx
https://www.benchchem.com/product/b1285879?utm_src=pdf-body
https://www.youtube.com/watch?v=JbUarcW7TlI
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Substitution_Reactions/IV._Nucleophilic_Substitution_Reactions/B._What_is_Nucleophilic_Substitution
https://www.benchchem.com/product/b1285879?utm_src=pdf-body
https://www.gacariyalur.ac.in/cgi-sys/suspendedpage.cgi
https://en.wikipedia.org/wiki/Nucleophilic_substitution
https://www.youtube.com/watch?v=JbUarcW7TlI
https://www.gacariyalur.ac.in/cgi-sys/suspendedpage.cgi
https://www.benchchem.com/product/b1285879?utm_src=pdf-body
https://www.gacariyalur.ac.in/cgi-sys/suspendedpage.cgi
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/07%3A_Nucleophilic_Substitution_Reactions/7.01%3A_Nucleophilic_Substitution_Reaction_Overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: General Mechanism of S_N2 Reaction with 3-Bromooxetane.

Ring-Opening Reactions

While less common under standard nucleophilic substitution conditions, the strained oxetane
ring can undergo cleavage. These ring-opening reactions are typically promoted by strong
acids or Lewis acids, which activate the ring oxygen, making the ring carbons more
electrophilic.[15][16][17] The regioselectivity of the ring-opening is influenced by both steric and
electronic effects of substituents on the ring.[15] For unsubstituted 3-bromooxetane,
nucleophilic attack under acidic conditions would likely occur at the more sterically accessible
carbon.

Key Synthetic Applications

3-Bromooxetane is a versatile electrophile that reacts with a broad spectrum of nucleophiles,
enabling the synthesis of diverse oxetane-containing molecules.

Reactions with Nitrogen Nucleophiles

The formation of C-N bonds via substitution with nitrogen nucleophiles is a cornerstone of
medicinal chemistry. 3-Bromooxetane reacts readily with primary and secondary amines,
anilines, and other nitrogen-containing heterocycles to yield the corresponding 3-aminooxetane

derivatives.
Nucleophile Product Conditions Yield (%)
, N-Boc-5-(oxetan-3- Ni-Catalyzed
N-Boc-5-bromoindole ) ) ) 36
ylindole Reductive Coupling

) N ) Base (e.g., K2CO3), )
Various Anilines 3-Arylaminooxetanes Moderate to High
Solvent (e.g., DMF)

: _ Polar aprotic solvent _
Azide (e.g., NaNs) 3-Azidooxetane High
(e.g., DMF)

Note: Specific yield data for a wide range of simple nucleophilic substitutions is often found
within patents and supplementary information of medicinal chemistry articles. The examples
above are illustrative of the reaction types.[1]
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Reactions with Oxygen and Sulfur Nucleophiles

Alcohols, phenols, and thiols serve as effective nucleophiles for the synthesis of 3-alkoxy-, 3-

aryloxy-, and 3-thio-substituted oxetanes. These reactions are typically performed in the

presence of a base to deprotonate the nucleophile, increasing its reactivity.

Nucleophile Product

Conditions Yield (%)

Phenol 3-Phenoxyoxetane

Base (e.g., NaH),
Solvent (e.g., THF)

Good to Excellent

Base (e.g., K2CO3),

Benzyl alcohol 3-(Benzyloxy)oxetane  Solvent (e.qg., High
Acetone)
) ] Base (e.g., EtsN), )
Thiophenol 3-(Phenylthio)oxetane High

Solvent (e.g., CH2Cl2)

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has significantly expanded the scope of reactions for 3-

bromooxetane, allowing it to participate in sophisticated C-C and C-N bond-forming reactions.

It has been successfully employed as an electrophilic partner in Negishi and Buchwald-Hartwig

cross-coupling reactions.[1]
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General Scheme for Palladium-Catalyzed Cross-Coupling
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Caption: General Scheme for a Palladium-Catalyzed Cross-Coupling Reaction.

Coupling Coupling Catalyst/Lig .
Product Yield (%) Reference

Type Partner and

Pd
Lipshutz— Organozinc 3- )

o precatalyst / High [1]

Negishi Reagents ) Aryloxetanes

VPhos ligand

) ] Pd Catalyst / 3-
Buchwald- Amines/Amid ) Moderate to
) Buchwald Aminooxetan )
Hartwig es ] High
Ligand es

Experimental Protocols

The following are generalized experimental protocols for key transformations involving 3-
bromooxetane. Researchers should optimize conditions for their specific substrates.
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Protocol 4.1: General Procedure for Nucleophilic
Substitution with an Amine

o Reagent Preparation: To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent
(e.g., DMF or acetonitrile, ~0.5 M) in a round-bottom flask is added a base (e.g., K2COs or
Cs2C0s3, 2.0 eq.).

» Addition of Electrophile: 3-Bromooxetane (1.2 eq.) is added to the stirred suspension at
room temperature.

e Reaction: The reaction mixture is heated to a temperature between 60-100 °C and monitored
by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

» Workup: Upon completion, the reaction is cooled to room temperature, diluted with water,
and extracted with an organic solvent (e.g., ethyl acetate).

 Purification: The combined organic layers are washed with brine, dried over anhydrous
Naz=SO0s, filtered, and concentrated under reduced pressure. The crude product is purified by
flash column chromatography on silica gel to afford the desired 3-aminooxetane derivative.
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Workflow for a Typical Nucleophilic Substitution Reaction
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Caption: Workflow for a Typical Nucleophilic Substitution Reaction.

Protocol 4.2: General Procedure for Palladium-Catalyzed
Buchwald-Hartwig Amination

o Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar),
the palladium precatalyst (e.g., Pdz2(dba)s, 2-5 mol%) and a suitable phosphine ligand (e.g.,
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XPhos, 4-10 mol%) are added.

o Reagent Addition: A strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.), the
amine nucleophile (1.0 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene or
dioxane) are added.

o Addition of Electrophile: 3-Bromooxetane (1.2 eq.) is added via syringe.

o Reaction: The vessel is sealed and heated to 80-120 °C with vigorous stirring. The reaction
progress is monitored by LC-MS.

o Workup: After cooling, the reaction mixture is filtered through a pad of Celite, washing with
an organic solvent. The filtrate is concentrated.

 Purification: The residue is partitioned between water and an organic solvent. The organic
layer is separated, dried, and concentrated. The crude product is purified by column
chromatography to yield the 3-aminooxetane product.

Conclusion

3-Bromooxetane has firmly established itself as a valuable and versatile electrophilic reagent
in modern organic synthesis. Its ability to readily undergo S_N2 reactions and participate in
advanced cross-coupling protocols provides a reliable gateway for the incorporation of the
highly sought-after oxetane ring into complex molecules. This functionality is particularly crucial
in drug discovery, where the oxetane moiety can impart beneficial effects on the
pharmacological profile of a compound. The continued development of novel synthetic methods
involving 3-bromooxetane and other functionalized oxetanes will undoubtedly fuel further
innovation in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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